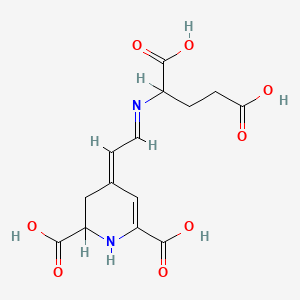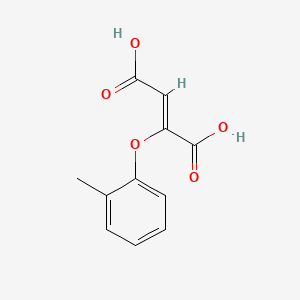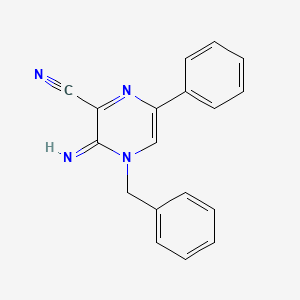
Vulgaxanthin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vulgaxanthin II is a type of betaxanthin, which is a class of water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales. These pigments are responsible for the yellow to orange coloration in various plants. This compound is specifically known for its presence in red beetroot (Beta vulgaris) and is characterized by its yellow color and fluorescence properties .
Aplicaciones Científicas De Investigación
Vulgaxanthin II has several scientific research applications, including:
Chemistry: Used as a natural dye and pigment in various chemical analyses.
Biology: Studied for its antioxidant properties and its role in plant physiology.
Medicine: Investigated for its potential anti-inflammatory and chemoprotective effects.
Industry: Utilized as a natural colorant in the food and cosmetic industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vulgaxanthin II can be synthesized through the conjugation of betalamic acid with glutamic acid. The reaction typically involves the use of mild acidic conditions to facilitate the coupling of these two molecules. The process can be carried out using High-Performance Liquid Chromatography (HPLC) to ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as red beetroot. The extraction process includes conventional solvent extraction, ultrasound-assisted extraction, and chromatographic techniques to isolate and purify the pigment. The use of semi-preparative HPLC allows for the extraction of this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Vulgaxanthin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the pigment.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylated derivatives .
Mecanismo De Acción
The mechanism of action of Vulgaxanthin II involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The compound also inhibits phosphodiesterases, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and a decrease in intracellular calcium concentration, promoting smooth muscle relaxation .
Comparación Con Compuestos Similares
Vulgaxanthin I: Contains a glutamine residue instead of glutamic acid.
Indicaxanthin: Another betaxanthin with different amino acid residues.
Miraxanthin II: A betaxanthin with unique structural features.
Comparison: Vulgaxanthin II is unique due to its specific amino acid residue (glutamic acid), which contributes to its distinct fluorescence properties and higher antioxidant activity compared to Vulgaxanthin I. The presence of the carboxyl group in glutamic acid enhances its electron-withdrawing effect, making this compound more effective in radical scavenging .
Propiedades
Número CAS |
1047-87-6 |
|---|---|
Fórmula molecular |
C14H16N2O8 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(2S,4E)-4-[2-[(1S)-1,3-dicarboxypropyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c17-11(18)2-1-8(12(19)20)15-4-3-7-5-9(13(21)22)16-10(6-7)14(23)24/h3-5,8,10,16H,1-2,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,15-4?/t8-,10-/m0/s1 |
Clave InChI |
POYIZOSTYKKRNT-SUKFDJDASA-N |
SMILES isomérico |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC1=CC=NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-4-bromo-6-[3-(3,5-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/no-structure.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)





